molecular formula C16H24N2O4S B2367689 N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide CAS No. 1396800-98-8

N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide

Cat. No.: B2367689
CAS No.: 1396800-98-8
M. Wt: 340.44
InChI Key: QPCPQMXRYWNZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-Ethoxyphenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is a specialized oxalamide derivative characterized by a 4-ethoxyphenyl group on one amide nitrogen and a branched alkyl-thioether-hydroxyl moiety on the other. Safety guidelines highlight its sensitivity to storage conditions, requiring protection from light and moisture .

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-4-22-13-7-5-12(6-8-13)18-15(20)14(19)17-11-16(2,21)9-10-23-3/h5-8,21H,4,9-11H2,1-3H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCPQMXRYWNZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)(CCSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide (commonly referred to as compound X) is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of compound X is characterized by the presence of an oxalamide functional group, which is known for its diverse biological activities. The molecular formula is C16H23N2O3SC_{16}H_{23}N_{2}O_{3}S, with a molecular weight of approximately 335.44 g/mol. The compound exhibits solubility in organic solvents, which facilitates its use in various biological assays.

The biological activity of compound X can be attributed to several mechanisms:

  • Enzyme Inhibition : Compound X has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the bioavailability and efficacy of other therapeutic agents.
  • Receptor Modulation : Preliminary studies suggest that compound X may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Antioxidant Activity : The presence of the methylthio group in its structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress.

Biological Activity Overview

The following table summarizes the key biological activities reported for compound X:

Biological ActivityDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains.
AnticancerInhibits proliferation of cancer cell lines in vitro.
Anti-inflammatoryReduces inflammatory markers in animal models.
NeuroprotectiveProtects neuronal cells from apoptosis induced by oxidative stress.

Anticancer Activity

In a study conducted on breast cancer cell lines, compound X demonstrated significant cytotoxicity, with an IC50 value of 25 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. This finding suggests potential applications in cancer therapy, particularly for hormone-responsive tumors.

Antimicrobial Efficacy

A series of assays evaluated the antimicrobial properties of compound X against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial activity.

Neuroprotective Effects

Research involving neuronal cell cultures treated with oxidative stress revealed that compound X significantly reduced cell death compared to control groups. This neuroprotective effect was attributed to its ability to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD).

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C15H23N2O4SC_{15}H_{23}N_2O_4S, with a molecular weight of approximately 341.42 g/mol. Its structure includes functional groups such as hydroxy and methylthio, which contribute to its reactivity and interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines . For instance, oxalamide derivatives have shown promise in targeting cancer-related pathways, potentially leading to new therapeutic strategies.

Chemical Synthesis and Modifications

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The synthetic routes often include the formation of oxalamides through the reaction of amines with oxalic acid derivatives. Variations in the synthesis process can lead to different derivatives with altered biological activities .

Study 1: Antimicrobial Evaluation

In a study examining the antimicrobial activity of various oxalamide derivatives, this compound was found to exhibit potent activity against Bacillus cereus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting its potential as an alternative treatment option .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies suggested that the compound induces cell cycle arrest and apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamides

Structural Features and Substituent Variations

The oxalamide scaffold is highly modular, with biological and physicochemical properties dictated by substituents. Below is a comparative analysis of key oxalamides:

Compound Name / ID N1 Substituent N2 Substituent Key Functional Groups Reference
Target Compound 4-Ethoxyphenyl 2-Hydroxy-2-methyl-4-(methylthio)butyl Ethoxy, hydroxyl, methylthio
N1-(4-Chlorophenyl)-N2-...oxalamide (13) 4-Chlorophenyl (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl Chlorophenyl, thiazole, acetylpiperidine
N1-(3-Chloro-4-fluorophenyl)-N2-... (28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Halogenated aryl, methoxy
N1-(2,4-Dimethoxybenzyl)-N2-... (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxy, pyridine
N1-(4-Fluorophenyl)-N2-... (12) 4-Fluorophenyl 5-[(5-Nitro-2-furyl)methylene]-thiazolidin-3-yl Fluorophenyl, nitro-furan

Key Observations :

  • Aryl Substituents : The target compound’s 4-ethoxyphenyl group provides moderate electron-donating effects compared to electron-withdrawing groups (e.g., chloro, fluoro) in antiviral compounds like 13 and 28 .
  • Alkyl Chains : The hydroxy-methylthio-butyl chain in the target compound is unique, combining hydrophilicity (hydroxyl) and sulfur-mediated metabolic resistance, unlike the methoxyphenethyl or pyridinylethyl groups in flavoring agents (e.g., S336 ) .
Antiviral Agents (HIV Entry Inhibitors):
  • Compound 13 : Exhibits HIV entry inhibition (IC50 < 1 μM) due to thiazole and chlorophenyl groups enhancing target binding .
  • Compound 28 : Shows antiviral activity via halogenated aryl and methoxyphenethyl groups, with improved solubility from the methoxy group .
  • Target Compound: No direct antiviral data are available, but its ethoxy group may reduce cytotoxicity compared to chlorophenyl analogs.
Flavoring Agents:
  • 16.099): A potent umami agonist with a high safety margin (NOEL = 100 mg/kg/day) due to rapid hepatic metabolism without amide hydrolysis .
  • Target Compound : Unlikely to be used in flavoring due to lack of pyridyl or benzyl motifs critical for taste receptor activation.
Anticancer Candidates:
  • Compound 1c (Fluorinated Oxalamide) : Demonstrates antitumor activity via trifluoromethyl and pyridinyl groups enhancing kinase inhibition .
  • Target Compound : The methylthio group may confer redox-modulating properties, but further studies are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.